1-Methylene-indan-4-ol

Description

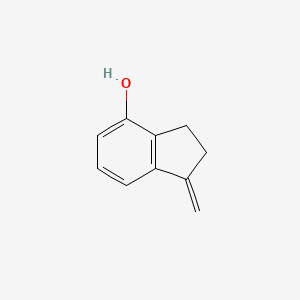

1-Methylene-indan-4-ol (CAS: 40596-69-8) is a bicyclic organic compound featuring an indan backbone with a hydroxyl group at position 4 and a methylene group at position 1. It is notably listed as a synonym for Methoprene (isopropyl ester of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate), a widely used insect growth regulator . The methylene group in its structure enhances rigidity and may influence its bioactivity by modulating lipophilicity and metabolic stability.

Properties

CAS No. |

612823-74-2 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1-methylidene-2,3-dihydroinden-4-ol |

InChI |

InChI=1S/C10H10O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,11H,1,5-6H2 |

InChI Key |

FAGDVDBRSVITPP-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC2=C1C=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Methylindan-4-ol (CAS: 20294-29-5)

- Structure : Contains a methyl group at position 1 and a hydroxyl at position 4 of the indan ring.

- Applications : Primarily a chemical intermediate; listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .

- Safety: No specific hazard data available, but regulatory compliance is noted .

(S)-4-Trifluoromethyl-indan-1-ol

1H-Indol-4-ol (CAS: 2380-94-1)

- Structure : Indol ring with a hydroxyl group at position 3.

- Applications : Used as a reference standard in pharmaceutical impurity profiling .

- Safety : Requires standard laboratory handling protocols .

Functional Analogues in Agrochemicals and Pharmaceuticals

Methoprene (CAS: 40596-69-8)

- Structure: Includes the 1-methylene-indan-4-ol moiety as part of a larger esterified dienoic acid chain.

- Applications : Broad-spectrum insect growth regulator; disrupts insect metamorphosis by mimicking juvenile hormone .

- Safety : Classified as low toxicity to mammals but highly effective against arthropods.

5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol

- Structure: Indol derivative with an aminopropenyl side chain and hydroxyl group.

- Applications: Versatile reagent in organic synthesis and drug discovery due to its reactive amino and hydroxyl groups .

- Safety : Requires PPE and ventilated storage to maintain stability .

Comparative Data Table

*As a component of Methoprene.

Key Findings and Insights

- Structural Impact : The methylene group in this compound contributes to conformational rigidity, distinguishing it from 1-Methylindan-4-ol, where the methyl group offers less steric hindrance .

- Bioactivity : Methoprene’s efficacy as an insect regulator is linked to its esterified structure, leveraging the hydroxyl and methylene groups for target binding .

- Safety Trends: Indan derivatives generally exhibit low acute toxicity, whereas indol-based compounds (e.g., 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol) require stricter handling due to reactive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.